molecular formula C5H9F3Si B13813451 Trifluoro(2-methyl-2-butenyl)silane

Trifluoro(2-methyl-2-butenyl)silane

Cat. No.: B13813451
M. Wt: 154.20 g/mol
InChI Key: XXPNUJCCKBFOJE-UHFFFAOYSA-N
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Description

Trifluoro(2-methyl-2-butenyl)silane (CAS 51676-19-8) is a fluorinated organosilicon compound with the molecular formula C₅H₇F₃Si and the structural formula F₃SiCH₂CMe=CHMe . Its molecular weight is reported as 154 g/mol, and the unsaturated 2-methyl-2-butenyl substituent introduces an allylic system, which may enhance reactivity in crosslinking or polymerization processes. This compound is of interest in materials science, particularly for hydrophobic coatings, due to the trifluoromethyl group’s ability to impart chemical resistance and low surface energy.

Properties

Molecular Formula

C5H9F3Si

Molecular Weight

154.20 g/mol

IUPAC Name

trifluoro(2-methylbut-2-enyl)silane

InChI

InChI=1S/C5H9F3Si/c1-3-5(2)4-9(6,7)8/h3H,4H2,1-2H3

InChI Key

XXPNUJCCKBFOJE-UHFFFAOYSA-N

Canonical SMILES

CC=C(C)C[Si](F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Trifluoro(2-methyl-2-butenyl)silane can be synthesized through several methods. One common approach involves the reaction of 2-methyl-2-butenyl lithium with trifluorosilane. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, to prevent the reaction mixture from coming into contact with moisture or oxygen. The reaction is exothermic and requires careful control of temperature and reaction time to achieve high yields .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and flow rates, which are essential for optimizing the yield and purity of the product. The use of catalysts, such as transition metal complexes, can also enhance the efficiency of the reaction .

Chemical Reactions Analysis

Types of Reactions

Trifluoro(2-methyl-2-butenyl)silane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Trifluoro(2-methyl-2-butenyl)silane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of trifluoro(2-methyl-2-butenyl)silane involves the interaction of the trifluoromethyl group with various molecular targets. The trifluoromethyl group is highly electronegative, which allows it to participate in a variety of chemical reactions. The silicon atom in the compound can form stable bonds with carbon, oxygen, and other elements, making it a versatile reagent in organic synthesis .

Comparison with Similar Compounds

Comparison with Structurally Similar Silanes

Structural Analogs

(Trifluoromethyl)trimethylsilane (CAS 81290-20-2)
  • Molecular Formula : C₄H₉F₃Si
  • Molecular Weight : 142.195 g/mol
  • Key Differences : Replaces the unsaturated 2-methyl-2-butenyl group with a trimethyl substituent. This results in a more compact, saturated structure with higher volatility.
  • Applications : Primarily used as a trifluoromethylating agent in organic synthesis rather than coatings, owing to its volatility and simpler alkyl chain .
Butan-2-yloxy(trimethyl)silane (CAS 1825-66-7)
  • Molecular Formula : C₇H₁₈OSi
  • Molecular Weight : 146.30 g/mol
  • Key Differences : Features a sec-butoxy group instead of the trifluoro-allylic chain. The alkoxy group enhances hydrolysis reactivity, making it suitable as a coupling agent in surface modification.

Functional Analogs in Coatings

Fluorinated silanes are widely employed in protective coatings. Below is a comparison with two sol-gel precursors from :

(3,3,3-Trifluoropropyl)trimethoxy Silane (F3)
  • Structure : CF₃CH₂CH₂Si(OCH₃)₃
  • Key Properties : The trifluoropropyl group provides moderate hydrophobicity, while trimethoxy groups enable sol-gel condensation for ceramic coatings.
  • Applications : Used in anti-corrosion coatings for metals and functionalized geopolymers .
1H,1H-2H,2H-Perfluorooctyl Triethoxy Silane (F13)
  • Structure : CF₃(CF₂)₅CH₂CH₂Si(OCH₂CH₃)₃
  • Key Properties : The long perfluorinated chain imparts superior water and oil repellency compared to shorter fluorinated analogs.
  • Applications : Advanced protective coatings for cultural heritage materials and industrial concrete .

Comparative Analysis Table

Compound Name CAS Number Molecular Formula Key Substituent Molecular Weight (g/mol) Primary Applications
Trifluoro(2-methyl-2-butenyl)silane 51676-19-8 C₅H₇F₃Si 2-methyl-2-butenyl, F₃Si 154 Crosslinkable coatings, polymers
(Trifluoromethyl)trimethylsilane 81290-20-2 C₄H₉F₃Si Trimethyl, F₃Si 142.195 Organic synthesis, fluoromethylation
(3,3,3-Trifluoropropyl)trimethoxy Silane N/A C₆H₁₁F₃O₃Si Trifluoropropyl, trimethoxy ~240 (estimated) Anti-corrosion coatings
1H,1H-2H,2H-Perfluorooctyl Triethoxy Silane N/A C₁₄H₁₉F₁₃O₃Si Perfluorooctyl, triethoxy ~590 (estimated) Hydrophobic/oleophobic coatings
Butan-2-yloxy(trimethyl)silane 1825-66-7 C₇H₁₈OSi sec-Butoxy, trimethyl 146.30 Surface modification, adhesives

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